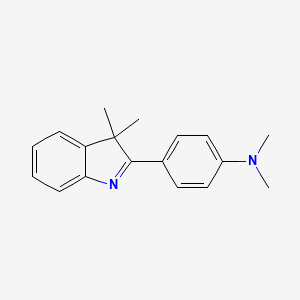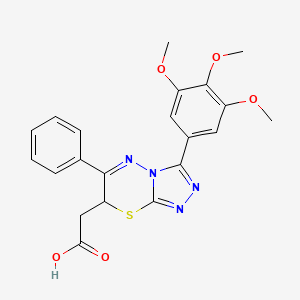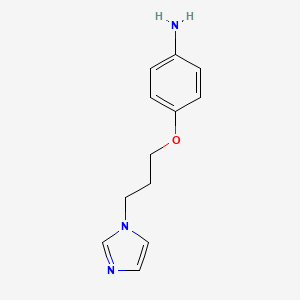
4-(3-(1H-Imidazol-1-yl)propoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(1H-Imidazol-1-yl)propoxy)aniline is a chemical compound that features an imidazole ring attached to a propoxy group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1H-Imidazol-1-yl)propoxy)aniline typically involves the following steps:
Formation of the Propoxy Intermediate: The initial step involves the preparation of 3-(1H-Imidazol-1-yl)propanol. This can be achieved by reacting imidazole with 3-chloropropanol under basic conditions.
Coupling with Aniline: The next step involves the reaction of 3-(1H-Imidazol-1-yl)propanol with aniline. This is typically carried out using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-(1H-Imidazol-1-yl)propoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of corresponding imidazole carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aniline moiety.
Scientific Research Applications
4-(3-(1H-Imidazol-1-yl)propoxy)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its imidazole moiety.
Materials Science: It is utilized in the development of novel materials, including polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(3-(1H-Imidazol-1-yl)propoxy)aniline involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions with receptor sites, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Imidazol-1-yl)aniline
- 3-(1H-Imidazol-1-yl)propylamine
- 4-(3-(1H-Imidazol-1-yl)propoxy)phenol
Uniqueness
4-(3-(1H-Imidazol-1-yl)propoxy)aniline is unique due to the presence of both an imidazole ring and an aniline moiety connected via a propoxy linker. This structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
CAS No. |
88138-72-1 |
|---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-(3-imidazol-1-ylpropoxy)aniline |
InChI |
InChI=1S/C12H15N3O/c13-11-2-4-12(5-3-11)16-9-1-7-15-8-6-14-10-15/h2-6,8,10H,1,7,9,13H2 |
InChI Key |
FUFQPMKTPZSCFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


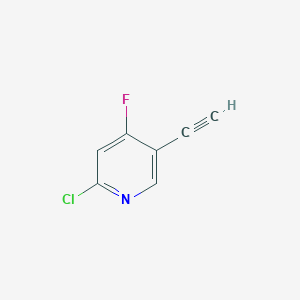

![N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B15218743.png)

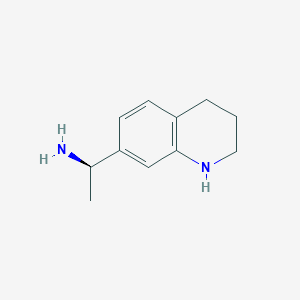
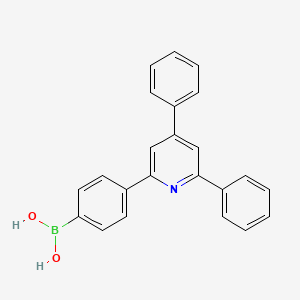
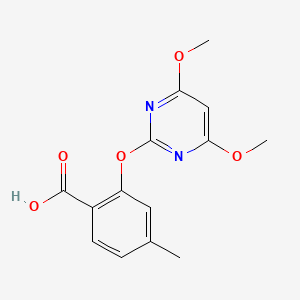
![7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15218783.png)



